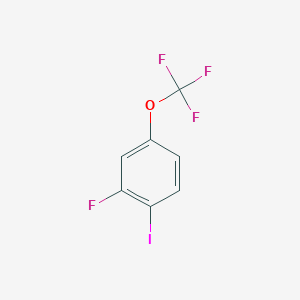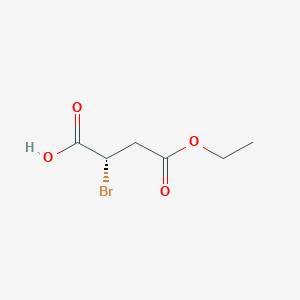
2-Formylnicotinic acid hydrate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Reduction :
- The electrochemical reduction of isonicotinic acid, which is closely related to 2-Formylnicotinic acid, has been studied in aqueous media. This research found that a reversible transfer involving electrons and protons is followed by two chemical reactions and a further electron and proton reduction, leading to the formation of 4-formylpyridine. This process is significant in understanding the electrochemical behaviors of nicotinic acid derivatives (Mathieu, Meunier‐Prest, & Laviron, 1997).
Solid-State Identity and Polymorphism :
- 2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid, exhibits polymorphism in the solid state. The research found that 2-HNA is present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, in different polymorphs. This polymorphism stems from distinctive packing arrangements and can be influenced by various acidic additives, highlighting the versatile structural characteristics of nicotinic acid derivatives (Long et al., 2015).
Bioorthogonal Coupling Reactions :
- Combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions results in the formation of a stable boron-nitrogen heterocycle. This reaction is significant for bioorthogonal coupling reactions, especially in protein conjugation, demonstrating the potential biochemical applications of 2-Formylnicotinic acid derivatives (Dilek, Lei, Mukherjee, & Bane, 2015).
Antibacterial Activity :
- Isonicotinic acid hydrazide is a good reagent for identifying aldehydes and ketones. Several isonicotinyl hydrazones exhibit high in vivo activity against Mycobacterium tuberculosis, showcasing the importance of nicotinic acid derivatives in pharmacology (Sah & Peoples, 1954).
Transition Metal Complexes :
- The study of transition metal complexes of isonicotinic acid derivatives, including 2-Thenoyltrifluoroacetone isonicotinoyl hydrazone, has revealed antioxidative actions towards radicals. This research indicates the potential application of nicotinic acid derivatives in the development of antioxidative agents (Wu, Deng, & Chen, 1993).
Luminescent Hybrid Materials :
- Modified 2-hydroxynicotinic acid has been used to create luminescent hybrid materials. These materials demonstrate strong green or red emissions, indicating the use of 2-Formylnicotinic acid derivatives in the development of new photoluminescent materials (Wang & Yan, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-formylpyridine-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3.H2O/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHLYWJGQLVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




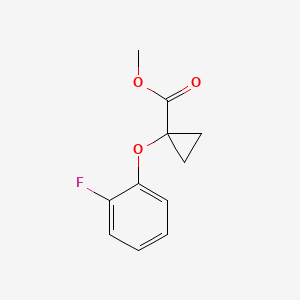




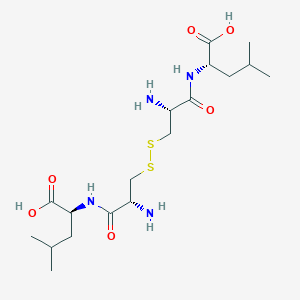
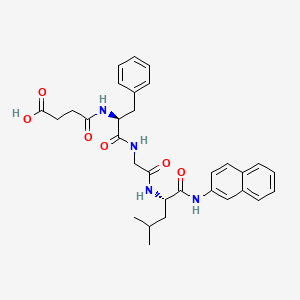
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)

